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molecular formula C13H21N3O2 B8745504 N-Boc-N-Methyl-N'-(2-pyridinyl)ethylenediamine

N-Boc-N-Methyl-N'-(2-pyridinyl)ethylenediamine

Cat. No. B8745504
M. Wt: 251.32 g/mol
InChI Key: HEXGKBKMDDSFRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06159964

Procedure details

A mixture of N-Boc-N-(methyl)ethylenediamine (Synth. Commun. 1993, 23, 2443-2449)(849.2 mg, 4.87 mmol), 2-chloropyridine N-oxide hydrochloride (970 mg, 5.84 mmol), and NaHCO3 (2.05 g, 24.4 mmol) in tert-amyl alcohol (12 mL) was heated at reflux under argon. After 41.5 h, the reaction was cooled, diluted with EtOH, filtered, and concentrated. The residue was reconcentrated from toluene and chromatographed (silica gel, 5% CH3OH/CHCl3) to give the title compound as a viscous, yellow oil which was used without further purification (863.1 mg, 66%), MS (ES) m/e 268 [M+H]+.
Quantity
849.2 mg
Type
reactant
Reaction Step One
Quantity
970 mg
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:8]([CH3:12])[CH2:9][CH2:10][NH2:11])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].Cl.Cl[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N+:16]=1[O-].C([O-])(O)=O.[Na+]>C(O)(CC)(C)C.CCO>[C:1]([N:8]([CH3:12])[CH2:9][CH2:10][NH:11][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1)([O:3][C:4]([CH3:5])([CH3:6])[CH3:7])=[O:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
849.2 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N(CCN)C
Name
Quantity
970 mg
Type
reactant
Smiles
Cl.ClC1=[N+](C=CC=C1)[O-]
Name
Quantity
2.05 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)(C)(CC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under argon
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed (silica gel, 5% CH3OH/CHCl3)

Outcomes

Product
Details
Reaction Time
41.5 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N(CCNC1=NC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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